molecular formula C47H68ClN3O9 B11931211 3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

Cat. No.: B11931211
M. Wt: 854.5 g/mol
InChI Key: RKXHCQAKWSZSPM-UHFFFAOYSA-N
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Description

The compound 3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride is a complex organic molecule It features a long chain of ethoxy groups and a central indolium core, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indolium core. The key steps include:

    Formation of the Indolium Core: The indolium core is synthesized through a series of condensation reactions involving 3,3-dimethylindole and 1,3,3-trimethylindole.

    Attachment of the Penta-2,4-dienylidene Group: This step involves the addition of the penta-2,4-dienylidene group to the indolium core through a Michael addition reaction.

    Formation of the Hexanoylamino Group: The hexanoylamino group is introduced via an amidation reaction with hexanoic acid.

    Addition of Ethoxy Groups: The ethoxy groups are added sequentially through etherification reactions, using ethylene glycol as the starting material.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indolium core can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indolium core back to its original state.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Reduced indolium compounds.

    Substitution: Compounds with substituted ethoxy groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a fluorescent probe due to its indolium core.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets in biological systems. The indolium core can intercalate with DNA, affecting gene expression and cellular function. Additionally, the compound can interact with proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
  • 3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

Uniqueness

The uniqueness of this compound lies in its long chain of ethoxy groups and the presence of the indolium core. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C47H68ClN3O9

Molecular Weight

854.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C47H67N3O9.ClH/c1-46(2)38-16-11-13-18-40(38)49(5)42(46)20-8-6-9-21-43-47(3,4)39-17-12-14-19-41(39)50(43)25-15-7-10-22-44(51)48-24-27-55-29-31-57-33-35-59-37-36-58-34-32-56-30-28-54-26-23-45(52)53;/h6,8-9,11-14,16-21H,7,10,15,22-37H2,1-5H3,(H-,48,51,52,53);1H

InChI Key

RKXHCQAKWSZSPM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)(C)C)C)C.[Cl-]

Origin of Product

United States

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